![molecular formula C17H15BrFN3O2 B2726364 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-60-2](/img/structure/B2726364.png)
1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is an organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), and two phenyl groups (benzene rings), one of which is substituted with a bromine atom and the other with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and the cyclic structure of the pyrrolidinone. The bromophenyl and fluorophenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in condensation reactions, while the bromine and fluorine atoms on the phenyl rings could be sites of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and halogens is likely to result in relatively high melting and boiling points, and the compound is likely to be soluble in polar solvents .Scientific Research Applications
CNS Agents and Anxiolytic Activity
A study by Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, showing anxiolytic activity in some compounds with phenyl or substituted phenyl groups. They found that certain substitutions imparted muscle-relaxant properties, indicating potential applications in central nervous system disorders.
Orexin Receptor Mechanisms
Piccoli et al. (2012) examined the effects of different orexin receptor antagonists, including compounds structurally related to the query compound, on compulsive food consumption in rats. Their findings suggest a role for orexin-1 receptor mechanisms in binge eating, which could be relevant for treating eating disorders (Piccoli et al., 2012).
PI3 Kinase Inhibitor Synthesis
Chen et al. (2010) described the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, which is structurally related to the query compound. This research contributes to the development of cancer therapies targeting the PI3 kinase pathway (Chen et al., 2010).
Urea-Fluoride Interaction
Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing insights into hydrogen bonding mechanisms. This research is significant in understanding the molecular interactions and potential applications in materials science (Boiocchi et al., 2004).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) synthesized a series of derivatives as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
Silver Complexes
Chandran et al. (2008) discussed the silver complexes of N-4-halophenyl-N'-4-pyridyl ureas, which have implications in crystal engineering and materials chemistry (Chandran et al., 2008).
TRPV1 Antagonist
Gunthorpe et al. (2007) characterized SB-705498, a compound structurally similar to the query, as a potent TRPV1 antagonist, suggesting its potential in treating conditions like chronic pain (Gunthorpe et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could include detailed studies of its synthesis, properties, and potential applications. This could involve experimental work to determine its physical and chemical properties, investigations into its reactivity and potential uses, and possibly computational studies to predict its behavior .
properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEQMSINOXFAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


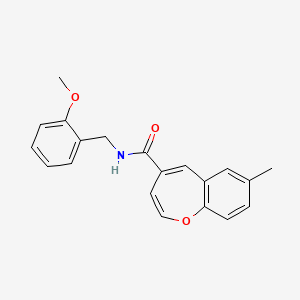
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)

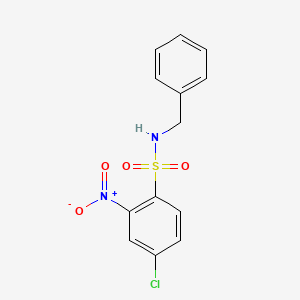

![6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2726291.png)
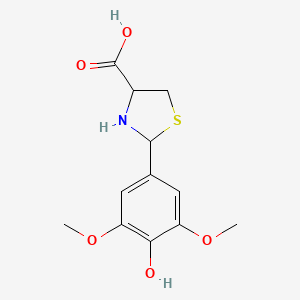
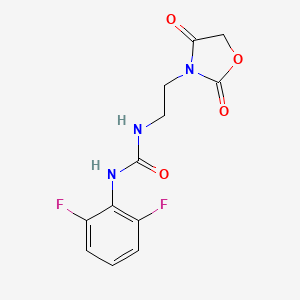
![2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B2726296.png)
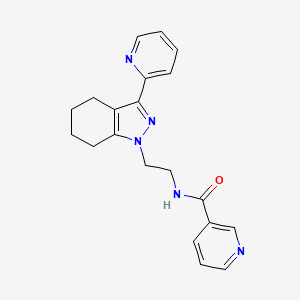
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726299.png)

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)